1beta-Hydroxyalantolactone
Overview
Description
1beta-Hydroxyalantolactone is a sesquiterpene lactone primarily isolated from plants of the Inula genus. This compound exhibits potent anti-inflammatory and anticancer activities. It has been found to target specific proteins, such as ubiquitin-conjugating enzyme UbcH5s, by covalently bonding with cysteine residues .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1beta-Hydroxyalantolactone can be synthesized through various chemical reactions involving the modification of its parent compound, alantolactone. The synthetic routes typically involve hydroxylation at the beta position of the lactone ring. Specific reaction conditions, such as the use of appropriate catalysts and solvents, are crucial for achieving high yields and purity .
Industrial Production Methods: Industrial production of this compound involves the extraction of the compound from the flower heads of medicinal plants like Inula britannica. The extraction process includes solvent extraction, followed by purification steps such as chromatography to isolate the compound in its pure form .
Chemical Reactions Analysis
1beta-Hydroxyalantolactone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, which may exhibit enhanced biological activities.
Reduction: Reduction reactions can modify the lactone ring, potentially altering the compound’s biological properties.
Substitution: Substitution reactions at the hydroxyl group or other reactive sites can lead to the formation of new derivatives with unique properties
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Methanol, ethanol, dichloromethane.
Major Products: The major products formed from these reactions include various hydroxylated, reduced, and substituted derivatives of this compound, each with distinct biological activities .
Scientific Research Applications
1beta-Hydroxyalantolactone has a wide range of scientific research applications:
Chemistry: Used as a starting material for the synthesis of novel compounds with potential therapeutic applications.
Biology: Studied for its effects on cellular processes, including apoptosis and inflammation.
Medicine: Investigated for its potential as an anti-inflammatory and anticancer agent. .
Industry: Utilized in the development of pharmaceuticals and natural product-based therapies
Mechanism of Action
1beta-Hydroxyalantolactone exerts its effects by targeting specific molecular pathways:
Comparison with Similar Compounds
1beta-Hydroxyalantolactone is unique among sesquiterpene lactones due to its specific hydroxylation pattern and potent biological activities. Similar compounds include:
Alantolactone: The parent compound, which lacks the hydroxyl group at the beta position.
Parthenolide: Another sesquiterpene lactone with anti-inflammatory and anticancer properties, but with a different molecular structure.
Helenalin: Known for its anti-inflammatory and anticancer activities, but with a distinct bicyclic structure
Properties
IUPAC Name |
(3aR,5S,8R,8aR,9aR)-8-hydroxy-5,8a-dimethyl-3-methylidene-5,6,7,8,9,9a-hexahydro-3aH-benzo[f][1]benzofuran-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20O3/c1-8-4-5-13(16)15(3)7-12-10(6-11(8)15)9(2)14(17)18-12/h6,8,10,12-13,16H,2,4-5,7H2,1,3H3/t8-,10+,12+,13+,15+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FRNIMDDQCZHAFA-SCFTVSGOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(C2(C1=CC3C(C2)OC(=O)C3=C)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1CC[C@H]([C@]2(C1=C[C@H]3[C@@H](C2)OC(=O)C3=C)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901313851 | |
Record name | 1β-Hydroxyalantolactone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901313851 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
68776-47-6 | |
Record name | 1β-Hydroxyalantolactone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=68776-47-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1β-Hydroxyalantolactone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901313851 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Hydroxyalantolactone, 1β- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GWC62NA7PP | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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